molecular formula C9H17BO2 B1354126 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 83947-58-4

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B1354126
CAS RN: 83947-58-4
M. Wt: 168.04 g/mol
InChI Key: COPMASWDWLENMV-VOTSOKGWSA-N
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Description

“4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.



Chemical Reactions Analysis

The chemical reactions that “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. However, I couldn’t find specific information on the physical and chemical properties of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.


Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Characterization : This compound has been synthesized and characterized, revealing insights into its molecular structure through X-ray diffraction studies. No significant intramolecular or intermolecular interactions were observed with the Lewis acidic boron atom (Coombs et al., 2006).

Allylating Reagent for Organic Synthesis

  • Use in Organic Synthesis : It serves as an allylating reagent for preparing homoallylic alcohols and amines. It's characterized by NMR and can be purified by distillation. It's soluble in organic solvents and stable to air and water (Ramachandran & Gagare, 2010).

Continuous Flow Synthesis

  • Continuous Flow Synthesis : A scalable process for its preparation from trimethylsilylpropyne and isopropyl pinacol borate was developed. This process addressed problems associated with typical aqueous workup and batch processes in production (Fandrick et al., 2012).

Development as a Building Block

  • Building Block for Biologically Active Derivatives : It has been used to create new building blocks for synthesizing biologically active derivatives, showing its potential in drug development (Büttner et al., 2007).

Crystallography and DFT Studies

  • Crystallographic and Conformational Analyses : Extensive crystallographic and conformational analyses have been conducted on derivatives of this compound, using density functional theory (DFT) for molecular structure calculations (Huang et al., 2021).

Electrochemical Properties

  • Electrochemical Analyses : Comparative electrochemical studies of derivatives have been conducted, revealing insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).

Application in Organic Solar Cell

  • Organic Solar Cell Applications : Derivatives of this compound have been utilized in the synthesis of new copolymers for organic solar cell applications, highlighting its potential in renewable energy technology (Meena et al., 2018).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane”.


Future Directions

The future directions for research on “4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane” would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.


Please note that the information available is limited and may not fully cover all aspects requested. For more detailed information, it may be necessary to consult scientific literature or experts in the field.


properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMASWDWLENMV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

CAS RN

83947-58-4, 72824-05-6
Record name 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propen-1-ylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Namirembe - 2020 - search.proquest.com
This dissertation details three main projects that focus on stereoselective synthesis of organoboron reagents and their application to total synthesis studies. The first chapter describes …
Number of citations: 2 search.proquest.com
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr
FJT Talbot, S Zhang, B Satpathi, GP Howell… - ACS …, 2021 - ACS Publications
Benzocyclobutenes (BCBs) are of growing interest in materials and medicinal chemistry, although general routes for their provision remain underexplored. A modular, divergent, and …
Number of citations: 10 pubs.acs.org
J Chen, Y Zhou, X Dong, L Liu, L Bai… - Journal of medicinal …, 2020 - ACS Publications
We report herein the discovery of a class of potent small-molecule inhibitors of anaplastic lymphoma kinase (ALK) containing a fused indoloquinoline scaffold. The most promising …
Number of citations: 10 pubs.acs.org
L Huang, EQ Lim, MJ Koh - Chem Catalysis, 2022 - cell.com
Catalytic systems that are readily modifiable to achieve olefin migration or remote functionalization are highly sought after in chemical synthesis. Here, we show that the combination of a …
Number of citations: 11 www.cell.com
C Xu - 2020 - search.proquest.com
A general approach for in situ methylene capping that significantly expands the scope of catalyst-controlled stereoselective olefin metathesis is presented. By incorporation of …
Number of citations: 2 search.proquest.com

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